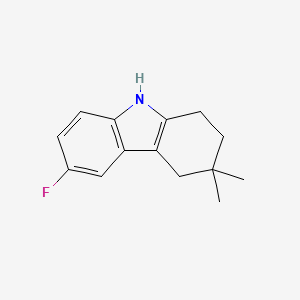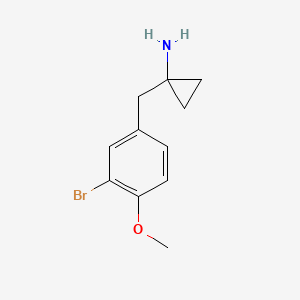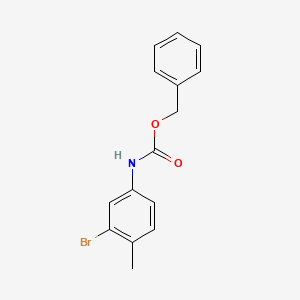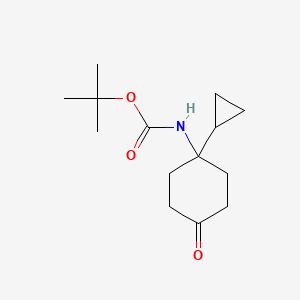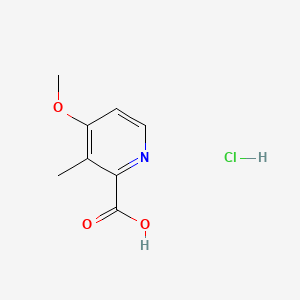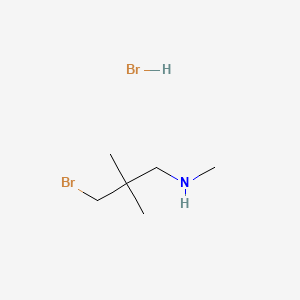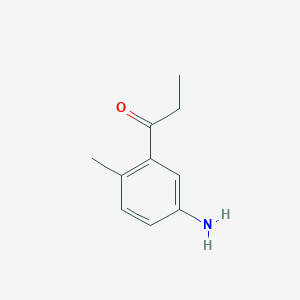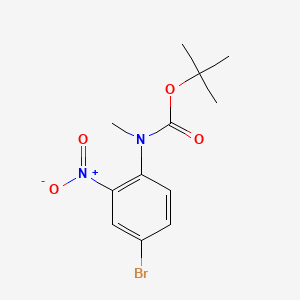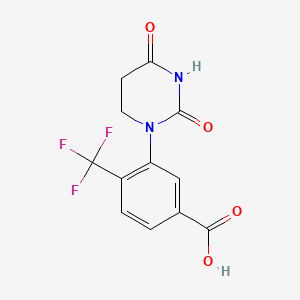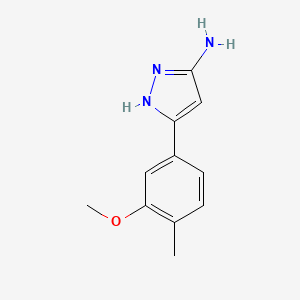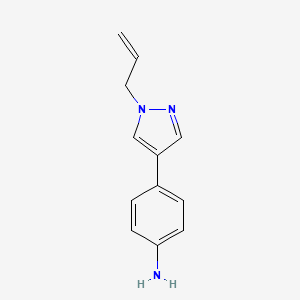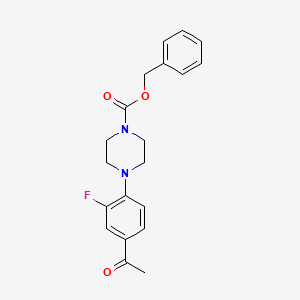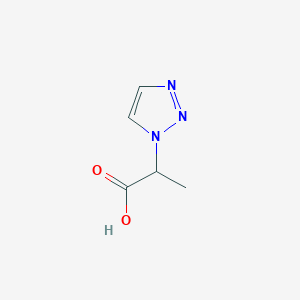
2-(1H-1,2,3-triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)propanoic acid typically involves the use of “click chemistry,” specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is highly efficient and regioselective, often carried out in the presence of a copper(I) catalyst. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, usually an alkyl halide, is converted to an azide using sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Functionalization: The resulting triazole is further functionalized to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The compound’s triazole ring plays a crucial role in these interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with similar structural features but different nitrogen atom positioning.
3-(1H-1,2,4-triazol-1-yl)propanoic acid: Similar to the above compound but with the triazole ring attached at a different carbon position.
1,2,3-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)propanoic acid is unique due to its specific triazole ring structure and the presence of the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to other triazole derivatives.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2/c1-4(5(9)10)8-3-2-6-7-8/h2-4H,1H3,(H,9,10) |
InChI Key |
UZYHJGZMSKTAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


